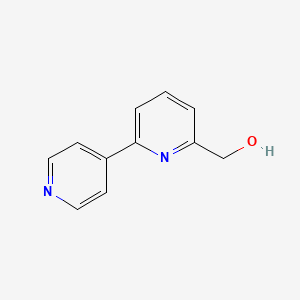
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine
Overview
Description
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound . It is a valuable chemical precursor used for the preparation of metal complexes, catalysts, biopolymers, and active pharmaceutical ingredients . It has been found to have hypoglycemic activity and potential apoptotic effect in human leukemia cells .
Synthesis Analysis
The synthesis of this compound can be achieved through a one-pot biocatalytic process from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine linked to a pyrimidine by a bond . The empirical formula is C6H7NO .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 112-113°C/16 mmHg, a density of 1.131 g/mL at 25°C, and a refractive index of n20/D 1.543 (lit.) .Scientific Research Applications
Magnetic and Optical Properties in Lanthanide Clusters
- 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine has been used in lanthanide chemistry, creating clusters with unique sandglass-like topology. These structures display dual physical properties, such as single-molecule magnetism behavior in Dy(III) clusters and intense red photoluminescence in Eu(III) analogues (Alexandropoulos et al., 2011).
Vibrational and Electronic Structure Analysis
- Comprehensive studies have been conducted on the vibrational, conformational, and electronic structures of this compound, using spectroscopic and theoretical methods. This research provides insights into molecular electrostatic potential, electron density distribution, and chemical reactivity (Arjunan et al., 2012).
Synthesis and Biological Evaluation of Compounds
- In a study exploring condensation reactions involving 2-acetylpyridine and 2-formylpyridine, derivatives including this compound were synthesized. These compounds demonstrated moderate antifungal activity and potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Luminescent Lanthanide Compounds for Biological Sensing
- Research into 2,6-bis(pyrazolyl)pyridines and related ligands has highlighted their use in luminescent lanthanide compounds, beneficial for biological sensing applications. The unique properties of these compounds offer alternatives to more widely investigated terpyridines (Halcrow, 2005).
Biomimetic Models for [Fe]hydrogenase
- This compound has been integral in synthesizing model complexes for [Fe]hydrogenase, a crucial enzyme in biological hydrogen processing. These studies contribute to understanding the enzyme's functionality and potential applications in hydrogen energy (Song et al., 2012).
Formation of Pyridin-3-ols in Foods
- Studies on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol help explain the formation of pyridin-3-ols in foods like honey, highlighting the importance of understanding food chemistry and safety (Hidalgo et al., 2020).
Antiproliferative and Catalytic Activities
- Copper(ii) complexes with derivatives of 2,2':6',2''-terpyridine, including this compound, have been synthesized and studied for their antiproliferative effects against human carcinomas and catalytic activities in oxidation reactions (Choroba et al., 2019).
Safety and Hazards
Future Directions
The future directions for 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine could involve further exploration of its potential applications in the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients . Additionally, research could focus on improving the efficiency and sustainability of its synthesis process .
Mechanism of Action
Target of Action
It’s known that this compound is a valuable chemical precursor used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .
Mode of Action
It’s known that this compound can be synthesized via 6-methyl-2-pyridine methanol from a naturally-occurring aromatic heterocycle, 2,6-lutidine . The synthesis involves the use of hydroxylating enzymes as part of whole-cell biocatalysts .
Biochemical Pathways
It’s known that this compound is involved in biocatalytic c–h oxyfunctionalisation, which holds great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .
Action Environment
It’s known that the application of hydroxylating enzymes as part of whole-cell biocatalysts can alleviate many issues as intact cells can regenerate the required cofactors and at the same time provide a stabilizing microenvironment .
Biochemical Analysis
Biochemical Properties
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the hydroxylation of specific substrates, leading to the formation of important biochemical intermediates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has potential apoptotic effects in human leukemia cells . Additionally, its hypoglycemic activity suggests that it may play a role in regulating glucose metabolism in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with target enzymes and proteins, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the biocatalytic synthesis of this compound can be optimized for high productivity and yield, ensuring its stability and effectiveness in various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as hypoglycemic activity and potential apoptotic effects in cancer cells . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s hydroxymethyl group is a key functional group that undergoes enzymatic transformations, leading to the formation of important biochemical intermediates . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and exerts its effects in the correct cellular context . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Properties
IUPAC Name |
(6-pyridin-4-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTHBIAIJDJBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


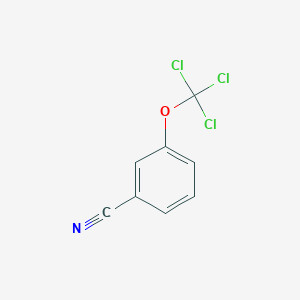
![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)
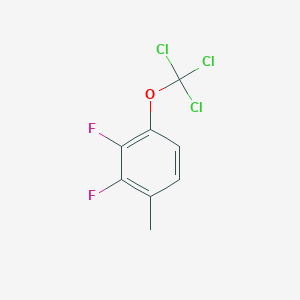
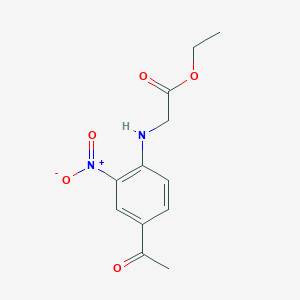
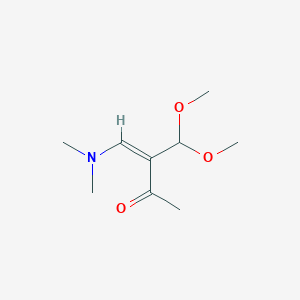
![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
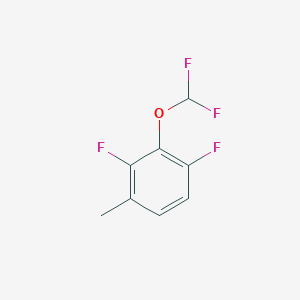
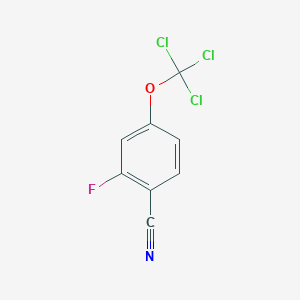


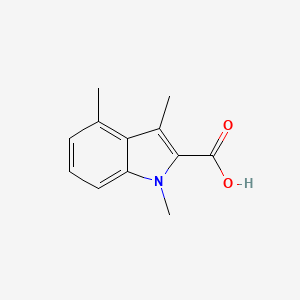
![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)
![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

